Bis(2-adamantyl)-chlorophosphane
Description
Contextualization within Sterically Hindered Phosphine (B1218219) Ligand Systems
Sterically hindered phosphine ligands are integral to modern catalysis, particularly in cross-coupling reactions. The bulk of these ligands can promote the reductive elimination step and stabilize low-coordinate, catalytically active metal centers. tcichemicals.com Trialkylphosphines, such as those containing tert-butyl or cyclohexyl groups, are known for their high electron density and significant steric bulk. tcichemicals.com Adamantyl-containing phosphines, like Di(1-adamantyl)chlorophosphine (B182224), represent an important class of these bulky ligands. technologynetworks.com The unique, rigid structure of the adamantyl group provides a well-defined steric environment around the metal center, which is often more compact than what might be expected, potentially due to dispersion forces. princeton.edu This combination of steric bulk and electron-donating character makes them highly effective in challenging catalytic transformations. princeton.edu
Scope and Significance of Research on Adamantyl-Substituted Organophosphorus Compounds
Research into adamantyl-substituted organophosphorus compounds is driven by their successful application as ligands in catalysis. technologynetworks.com The position of the substituent on the adamantane (B196018) cage (1-position vs. 2-position) is a critical design element. The 1-adamantyl group, being attached at a tertiary carbon, provides maximum steric hindrance. In contrast, a 2-adamantyl group, attached at a secondary carbon, would present a different steric profile, likely less bulky directly around the phosphorus-carbon bond but still substantial.
While extensive research is available for 1-adamantyl phosphines, specific studies on Bis(2-adamantyl)-chlorophosphane are not readily found in the surveyed literature. The synthesis of Di(1-adamantyl)chlorophosphine is typically achieved through the reaction of 1-adamantyl derivatives with phosphorus trichloride (B1173362). It serves as a precursor to a wide range of other adamantyl-containing phosphines and their metal complexes. princeton.edu For instance, Di(1-adamantyl)phosphine oxide, a stable tautomer of di(1-adamantyl)phosphinous acid, has been used to synthesize novel palladium complexes that are effective precatalysts for Suzuki reactions. acs.org The exceptional stability and catalytic activity of complexes derived from 1-adamantyl phosphines underscore the importance of this class of ligands. princeton.eduacs.orgnih.gov The potential differences in reactivity and catalytic performance of the 2-adamantyl analogues remain an area for future exploration.
Properties of Di(1-adamantyl)chlorophosphine
The physical and chemical properties of Di(1-adamantyl)chlorophosphine are well-documented and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀ClP | |
| Molecular Weight | 336.88 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 168-173 °C | sigmaaldrich.com |
| CAS Number | 157282-19-4 |
Research Findings on Adamantyl Phosphine Ligands
Adamantyl phosphine ligands have demonstrated remarkable efficacy in various catalytic applications. The combination of steric bulk and strong electron-donating ability makes them particularly suitable for challenging cross-coupling reactions involving unreactive substrates like aryl chlorides. princeton.eduresearchgate.net
For example, palladium catalysts bearing tri(1-adamantyl)phosphine have shown phenomenal performance in Suzuki-Miyaura coupling reactions. princeton.edu These catalysts exhibit exceptional stability, resisting common deactivation pathways such as cyclometalation and P-C bond cleavage. princeton.edu The rigidity of the adamantyl cage contributes to the high crystallinity and air stability of the phosphine in the solid state. princeton.edu
The electronic properties of adamantyl phosphines are also noteworthy. Di(1-adamantyl)phosphinous acid has been shown to be more electron-donating than its tert-butyl analogue, which is a significant factor in its catalytic efficiency. acs.org This enhanced electron-donating ability can accelerate the oxidative addition step in catalytic cycles. tcichemicals.com
The table below summarizes some key research findings related to adamantyl phosphine ligands.
| Research Area | Key Finding | Reference |
| Catalysis | Tri(1-adamantyl)phosphine-ligated palladium catalysts show exceptional activity in Suzuki-Miyaura couplings of chloro(hetero)arenes. | princeton.eduacs.orgnih.gov |
| Ligand Synthesis | Di(1-adamantyl)chlorophosphine is a key precursor for a variety of bulky phosphine ligands and their metal complexes. | princeton.edu |
| Electronic Properties | Di(1-adamantyl)phosphinous acid is a stronger electron donor than di(tert-butyl)phosphinous acid. | acs.org |
| Stability | Tri(1-adamantyl)phosphine is an air-stable solid and its metal complexes show marked resistance to deactivation. | princeton.edu |
Structure
2D Structure
Properties
IUPAC Name |
bis(2-adamantyl)-chlorophosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClP/c21-22(19-15-3-11-1-12(5-15)6-16(19)4-11)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSKJTCVTKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3P(C4C5CC6CC(C5)CC4C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2 Adamantyl Chlorophosphane
Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of Bis(2-adamantyl)-chlorophosphane, providing precise information about the phosphorus center and the connectivity of the bulky adamantyl ligands.
Elucidation of Phosphorus Environments via ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a highly sensitive technique used to directly probe the electronic environment of the phosphorus atom. For a chlorophosphane such as this compound, this analysis is critical for confirming the P-Cl bond's integrity and the phosphorus atom's oxidation state.
A typical ³¹P{¹H} NMR spectrum (proton-decoupled) would be expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift (δ) of this signal is highly diagnostic. For dialkyl chlorophosphanes, this value typically appears in the downfield region of the spectrum. By comparison, the related compound Di(1-adamantyl)chlorophosphine (B182224) exhibits a singlet at approximately δ 138.45 ppm. A similar downfield shift would be anticipated for the 2-adamantyl isomer, with minor variations attributable to the different substitution pattern on the adamantyl cage. The absence of other signals would indicate a high degree of purity, with no significant presence of oxidized species like the corresponding phosphine (B1218219) oxide or other phosphorus-containing impurities.
Carbon-13 and Proton NMR for Ligand Framework Analysis
¹H and ¹³C NMR spectroscopies are indispensable for characterizing the hydrocarbon framework of the two adamantyl ligands attached to the phosphorus atom.
¹H NMR: The proton NMR spectrum would display a series of complex multiplets in the aliphatic region, corresponding to the non-equivalent protons of the 2-adamantyl cage. Due to the molecule's symmetry, the two adamantyl groups would be chemically equivalent. However, within a single 2-adamantyl group, the protons are chemically distinct, leading to overlapping signals. The integration of these signals would correspond to the total number of protons in the adamantyl frameworks.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. It would be expected to show a distinct set of resonances for the chemically non-equivalent carbons of the 2-adamantyl substituent. The carbon atom bonded directly to the phosphorus (C-P) would exhibit a characteristic coupling (J-coupling), resulting in a doublet. The magnitude of this ¹J(C-P) coupling constant provides valuable information about the hybridization and geometry of the P-C bond. Other carbon signals would correspond to the remaining CH, CH₂, and quaternary carbons of the adamantyl structure.
Table 1: Hypothetical NMR Data for this compound This table illustrates the expected format for presenting NMR data. Specific chemical shifts and coupling constants would be determined experimentally.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ³¹P | Value dependent on experimental measurement | Singlet | N/A | P-Cl |
| ¹³C | Value dependent on experimental measurement | Doublet | ¹J(C-P) = Value | C-P |
| ¹³C | Value dependent on experimental measurement | Singlet | N/A | Adamantyl CH, CH₂, C |
| ¹H | Value dependent on experimental measurement | Multiplet | N/A | Adamantyl CH, CH₂ |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's solid-state architecture, providing precise bond lengths, bond angles, and torsional angles.
To perform this analysis, a suitable single crystal of this compound must be grown. The resulting crystal structure would reveal the precise geometry around the phosphorus atom, which is expected to be pyramidal. Key structural parameters of interest include:
P-Cl bond length: This distance provides insight into the nature of the phosphorus-chlorine bond.
P-C bond lengths: The distances between phosphorus and the two adamantyl carbons.
C-P-C and Cl-P-C bond angles: These angles define the steric crowding around the phosphorus center. The significant bulk of the 2-adamantyl groups is expected to cause a widening of the C-P-C angle compared to less hindered phosphines.
Conformation of the adamantyl groups: The relative orientation of the two bulky substituents would be clearly visualized.
This data is crucial for computational modeling and for understanding how the molecule's steric profile influences its chemical reactivity.
Ancillary Analytical Techniques for Compositional Verification
To complement NMR and crystallography, other analytical methods are used to confirm the compound's elemental composition and molecular mass.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule. The analysis would confirm the molecular formula, C₂₀H₃₀ClP, by matching the experimentally observed mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a common adduct like [M+H]⁺ to the theoretically calculated value. The isotopic pattern, particularly the signature of the chlorine atom (³⁵Cl and ³⁷Cl), would further validate the compound's identity.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and chlorine in the sample. The experimentally determined percentages must align with the calculated theoretical values for the molecular formula C₂₀H₃₀ClP, within a narrow margin of error. This analysis serves as a fundamental check of the compound's purity and empirical formula.
Mechanistic and Electronic Properties of Bis 2 Adamantyl Chlorophosphane
Investigation of Steric and Electronic Influences on Reactivity
The reactivity of chlorophosphines is intricately governed by the interplay of steric and electronic effects imparted by their substituents. In the case of bis(2-adamantyl)-chlorophosphane, the bulky and electron-donating nature of the two adamantyl groups profoundly influences its behavior.
The steric bulk of phosphine (B1218219) ligands is a critical parameter that dictates their coordination chemistry and catalytic activity. A widely used metric to quantify this is the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at the metal center. wikipedia.org It is defined by the angle of a cone, with the metal at the vertex, that encompasses the van der Waals spheres of the ligand's atoms. wikipedia.org
The adamantyl group is exceptionally bulky due to its rigid, three-dimensional diamondoid cage structure. While the precise Tolman cone angle for this compound is not commonly tabulated, it can be understood by analogy with related adamantyl phosphines. For instance, tri(1-adamantyl)phosphine (PAd₃) is known for its significant steric presence. princeton.edu The rigidity of the adamantyl framework, in contrast to more flexible groups like tert-butyl, means its steric profile is less dependent on conformation. princeton.edunsf.gov
Computational methods, often employing a combined molecular mechanics (MM) and Density Functional Theory (DFT) approach, have become essential for accurately calculating cone angles for a wide array of phosphine ligands in various coordination environments. rsc.org These calculations determine the lowest-energy conformer of the ligand-metal complex before extracting the cone angle value. rsc.org For bulky ligands like those containing adamantyl groups, the cone angle is substantial, indicating that they occupy a large portion of the coordination sphere around a metal center. This steric shielding is crucial in promoting certain catalytic reactions by creating a specific reaction pocket and can enhance catalyst stability by preventing undesirable side reactions or decomposition pathways. princeton.edu
Table 1: Comparison of Tolman Cone Angles (θ) for Common Phosphine Ligands This table provides context for the steric bulk of adamantyl-containing phosphines by comparing them to other common ligands. The values are for nickel complexes.
| Ligand | Substituent | Tolman Cone Angle (θ) in degrees |
| PH₃ | Hydrogen | 87° |
| P(CH₃)₃ | Methyl | 118° |
| P(C₂H₅)₃ | Ethyl | 132° |
| P(C₆H₅)₃ | Phenyl | 145° |
| P(cyclo-C₆H₁₁)₃ | Cyclohexyl | 170° |
| P(t-Bu)₃ | tert-Butyl | 182° |
| P(1-Ad)₃ * | 1-Adamantyl | >170° (estimated) |
Note: The value for Tri(1-adamantyl)phosphine is an estimation based on its known high steric bulk, which is comparable to or greater than that of tricyclohexylphosphine.
The electronic properties of the adamantyl substituents significantly modulate the reactivity of the phosphorus center and the attached chlorine atom. Alkyl groups, including adamantyl, are strong σ-donors. nsf.gov Through the P-C bonds, they push electron density towards the phosphorus atom.
This increased electron density at the phosphorus center has two primary consequences for the P-Cl bond:
Reduced Electrophilicity of Phosphorus: The electron donation from the two adamantyl groups makes the phosphorus atom less electron-deficient (less electrophilic). This can decrease its reactivity towards nucleophiles.
In chlorophosphines, the phosphorus atom acts as an electrophile, and the P-Cl bond is the site of reaction for nucleophilic substitution. The electron-donating adamantyl groups stabilize the positive charge on the phosphorus, which can influence the transition state energy of substitution reactions. This electronic profile, combined with the immense steric shielding, makes this compound a unique reagent, often used to install bulky, electron-rich phosphine moieties. acs.orgnih.gov
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry provides indispensable tools for elucidating the properties of molecules like this compound, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. nih.govnih.gov For this compound, a geometry optimization would be performed using a functional like B3LYP or ωB97XD and a suitable basis set (e.g., 6-31G(d,p) or DGDZVP2) to find the molecule's lowest energy conformation. nih.govresearchgate.net
This optimization process calculates the spatial arrangement of atoms that corresponds to a true minimum on the potential energy surface. nih.gov The resulting optimized geometry provides precise data on bond lengths (P-Cl, P-C, C-C), bond angles (Cl-P-C, C-P-C), and dihedral angles.
Furthermore, the calculation yields the charge distribution across the molecule. This analysis reveals the partial charges on each atom, quantitatively confirming the electron-donating effect of the adamantyl groups and the resulting charge polarization of the P-Cl bond. This information is fundamental to understanding the molecule's electrostatic potential and predicting sites of electrophilic or nucleophilic attack.
Beyond geometry and charge, DFT calculations allow for a detailed analysis of the molecular orbitals (MOs), which is key to understanding bonding and reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: For an alkyl-substituted phosphine, the HOMO is typically characterized as the lone pair of electrons on the phosphorus atom. The electron-donating adamantyl groups raise the energy of the HOMO, making the lone pair more available for donation to a metal center, thus classifying it as a strong donor ligand.
LUMO: The LUMO is often associated with an antibonding orbital. In this compound, the LUMO would likely be the σ* antibonding orbital of the P-Cl bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.
Analysis of the composition of the molecular orbitals reveals the nature of the chemical bonds. For example, it can quantify the covalent and ionic character of the P-Cl bond and describe the σ-bonding framework of the adamantyl cages.
One of the significant advantages of using adamantyl-substituted phosphines in catalysis is their remarkable stability and resistance to certain decomposition pathways, particularly cyclometallation. princeton.edu Cyclometallation is an intramolecular C-H activation process where the metal center activates a C-H bond on the ligand itself, leading to the formation of a stable metallacycle and often catalyst deactivation.
Theoretical studies on related systems provide insight into why this compound and its derivatives are resistant to this process: nih.gov
Structural Rigidity: The adamantyl cage is a rigid structure. The torsional strain required to bring a C-H bond into the necessary proximity and orientation for activation by a coordinated metal center is energetically prohibitive. princeton.edu
Absence of Favorable C-H Bonds: The adamantyl group consists of tertiary and secondary C-H bonds. Unlike ligands with more flexible alkyl chains or appropriately positioned aryl groups, there are no C-H bonds that can easily reach the metal center to form a stable five- or six-membered metallacycle, which is the most common outcome of cyclometallation. princeton.edu
Computational studies can model the potential pathways for such C-H activation and calculate the associated energy barriers. For adamantyl phosphine complexes, these calculations consistently show very high activation barriers for cyclometallation, confirming the high stability observed experimentally. princeton.edu This intrinsic stability, arising from the unique steric and structural properties of the adamantyl group, is a key reason for its use in designing robust and long-lived catalysts.
Reactivity Profiles and Transformative Chemistry of Bis 2 Adamantyl Chlorophosphane
Nucleophilic Displacement Reactions at the Phosphorus Center
The phosphorus-chlorine bond in Bis(2-adamantyl)-chlorophosphane is the primary site for nucleophilic attack, allowing for the synthesis of a diverse range of tertiary phosphines and other phosphorus(III) derivatives. The significant steric hindrance imposed by the two 2-adamantyl substituents plays a crucial role in modulating the rate and outcome of these reactions.
A variety of nucleophiles can displace the chloride anion. Common nucleophiles include organometallic reagents such as Grignard reagents and organolithium species, as well as amines and alcohols. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.
Reaction with Organometallic Reagents: The reaction with organometallic reagents, such as Grignard (R'MgX) and organolithium (R'Li) reagents, is a versatile method for the formation of new phosphorus-carbon bonds. acs.org These reactions lead to the synthesis of unsymmetrical tertiary phosphines with the general formula (2-Ad)₂PR'. Theoretical studies on similar chlorophosphine reactions with Grignard reagents suggest that the reaction pathway can be influenced by the nature of the Grignard reagent, potentially proceeding through an SN2-like mechanism at the phosphorus atom.
Reaction with Amines and Alcohols: Amines and alcohols react with this compound to furnish the corresponding phosphinoamines, (2-Ad)₂PNR'₂, and phosphinites, (2-Ad)₂POR', respectively. The synthesis of sterically encumbered chiral amines and alcohols based on a bis-adamantane framework has been reported, highlighting the utility of such building blocks in asymmetric catalysis. sigmaaldrich.com While direct reactions with this compound are not detailed, the synthesis of related phosphinic amides from bis(2,2-dimethylaziridinyl)phosphinic chloride demonstrates the general reactivity of P-Cl bonds towards amine nucleophiles. nih.gov
The table below summarizes the expected products from nucleophilic displacement reactions of this compound.
| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |
| Alkyl/Aryl | R'MgX, R'Li | (2-Ad)₂PR' | Tertiary Phosphine (B1218219) |
| Amide | R'₂N⁻ | (2-Ad)₂PNR'₂ | Phosphinoamine |
| Alkoxide | R'O⁻ | (2-Ad)₂POR' | Phosphinite |
| Hydride | H⁻ | (2-Ad)₂PH | Secondary Phosphine |
Coordination Chemistry with Transition Metals
The bulky and electron-rich nature of phosphines derived from this compound makes them excellent ligands for transition metals, particularly for catalysts used in cross-coupling reactions. The large steric footprint of the 2-adamantyl groups can create a specific coordination environment around the metal center, influencing catalytic activity and selectivity.
Palladium complexes bearing bulky di(1-adamantyl)phosphinous acid ligands, which are derivatives of the corresponding phosphine, have been synthesized and shown to be effective precatalysts for Suzuki-Miyaura cross-coupling reactions of unreactive aryl chlorides. uni-regensburg.de These complexes, such as [PdCl₂(Ad₂POH)₂] (POPd-Ad), exhibit a square-planar geometry with long Pd-P bond lengths, indicative of significant steric repulsion between the adamantyl groups. uni-regensburg.de The catalytic activity of palladium catalysts in various cross-coupling reactions is known to be enhanced by bulky and electron-rich phosphine ligands. nih.gov
While the direct synthesis of transition metal complexes from this compound is not extensively documented, the general methodology involves the reaction of the corresponding phosphine, (2-Ad)₂PR, with a suitable metal precursor. For instance, palladium(II) bisphosphine mono-oxide complexes can be synthesized from a Pd(II) salt, a bisphosphine ligand, and an aryl iodide. acs.orgrsc.org Similarly, platinum bis(phospholane) complexes, which are catalyst precursors, can be prepared by treating a platinum(COD) complex with the desired phosphine ligand. nih.gov The synthesis of osmium hydride complexes supported by a diarylamido/bis(phosphine) pincer ligand also highlights the utility of phosphines in stabilizing transition metal hydrides. nih.gov
The table below presents representative examples of transition metal complexes with related bulky phosphine ligands.
| Metal Precursor | Phosphine Ligand (or derivative) | Resulting Complex Type | Potential Application |
| Pd(OAc)₂ | Di(1-adamantyl)phosphinous acid | [PdCl₂(Ad₂POH)₂] | Suzuki-Miyaura Coupling |
| [Cp*IrCl₂]₂ | Dinaphthyl phosphines | Cyclometalated Iridium Complexes | C-H Activation |
| Pd(COD)Cl₂ | Phosphinecarboxamide | [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | Catalysis |
Reactivity Towards Heterocumulenes and Unsaturated Substrates
The reactivity of this compound towards heterocumulenes and unsaturated substrates is an area that remains less explored. However, based on the known reactivity of other phosphines, several reaction pathways can be anticipated.
Heterocumulenes: Phosphines are known to react with heterocumulenes such as carbon disulfide (CS₂), isocyanates, and isothiocyanates. The reaction of bridging phosphinidene (B88843) complexes with heterocumulenes like organic azides has been shown to form novel aminophosphaimine complexes. nih.gov While no specific studies on this compound have been reported, its reaction with CS₂ would likely lead to the formation of a P-dithiocarboxylate adduct, (2-Ad)₂P(S)CS₂.
Unsaturated Substrates: The addition of P-H bonds from secondary phosphines across alkenes and alkynes (hydrophosphination) is a well-established method for the synthesis of functionalized phosphines. The reduction of this compound would yield the corresponding secondary phosphine, (2-Ad)₂PH, which could then participate in such reactions. The reaction of a related bis(bicyclo[1.1.1]pentyl)chlorophosphine with electron-deficient alkenes and alkynes has been noted. researchgate.net Furthermore, phosphine-catalyzed annulation reactions of activated alkynes are known to proceed through phosphonium (B103445) dienolate intermediates.
Oxidation and Reduction Pathways of the Phosphorus Center
The phosphorus atom in this compound exists in the +3 oxidation state and can readily undergo both oxidation and reduction.
Oxidation: Oxidation of this compound leads to the formation of the corresponding phosphinic chloride, (2-Ad)₂P(O)Cl, where the phosphorus is in the +5 oxidation state. This transformation can be achieved using various oxidizing agents. The resulting phosphinic chloride is a key intermediate; for instance, di(1-adamantyl)phosphine oxide, a stable tautomer of di(1-adamantyl)phosphinous acid, is used to synthesize palladium precatalysts. uni-regensburg.de The oxidation of related phosphine ligands is a known phenomenon in catalytic cycles. acs.orgrsc.org
Reduction: Reduction of this compound yields the secondary phosphine, Bis(2-adamantyl)phosphine, (2-Ad)₂PH. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). sigmaaldrich.com The reduction of the closely related di(1-adamantyl)phosphinic chloride with LiAlH₄ proceeds in high yield to give the corresponding secondary phosphine. sigmaaldrich.com Similarly, reduction of bis(bicyclo[1.1.1]pentyl)chlorophosphine with lithium borohydride (B1222165) (LiBH₄) affords the borane-protected secondary phosphine. researchgate.net Secondary phosphine oxides can also be reduced to secondary phosphines, often with stereochemical control.
The following table summarizes the oxidation and reduction products of this compound.
| Reaction Type | Reagent Example | Product | Phosphorus Oxidation State |
| Oxidation | O₂ or other oxidant | (2-Ad)₂P(O)Cl | +5 |
| Reduction | LiAlH₄ | (2-Ad)₂PH | +1 |
Applications of Bis 2 Adamantyl Chlorophosphane in Catalysis
Rational Design of Phosphine (B1218219) Ligands for Transition Metal Catalysis
The rational design of phosphine ligands is centered on modulating their electronic and steric properties to optimize catalytic performance. tcichemicals.commanchester.ac.uk Electron-rich phosphines, such as those with alkyl substituents like the adamantyl group, are strong σ-donors. tcichemicals.com This high electron-donating ability increases the electron density on the metal center, which generally accelerates the rate of oxidative addition, a key step in many catalytic cycles. tcichemicals.comresearchgate.net
Steric hindrance is the other critical design parameter. manchester.ac.uk The adamantyl groups of ligands derived from Bis(2-adamantyl)-chlorophosphane are exceptionally bulky. This steric bulk promotes the formation of low-coordinate, highly reactive monoligated metal complexes (L-M), which are often the true catalytic species. researchgate.netnih.gov Furthermore, the steric shielding provided by the adamantyl cage helps stabilize the metal center, preventing decomposition pathways like the formation of inactive palladium black and suppressing side reactions. princeton.edu The rigidity of the adamantyl framework also contributes to the ligand's stability, making it resistant to degradation under typical catalytic conditions. princeton.edu This combination of potent electron donation and significant, rigid steric bulk makes adamantyl-containing phosphines a class of "super-ligands" for challenging catalytic transformations. acs.org
Palladium-Catalyzed Cross-Coupling Reactions Facilitated by Adamantyl Phosphines
Ligands derived from this compound are particularly effective in palladium-catalyzed cross-coupling reactions. These reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. prochemonline.comsigmaaldrich.com The development of catalysts supported by bulky, electron-rich phosphine ligands has dramatically expanded the scope of these reactions to include previously difficult substrates, such as unactivated and sterically hindered aryl chlorides. tcichemicals.comsigmaaldrich.com
The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. The performance of catalysts in this reaction is highly dependent on the phosphine ligand. While the specific catalytic use of the 2-adamantyl isomer is not extensively detailed, the closely related di(1-adamantyl)phosphine derivatives have proven to be exceptional. For instance, palladium precatalysts ligated by di(1-adamantyl)phosphinous acid (derived from di(1-adamantyl)phosphine oxide) are highly effective for the Suzuki coupling of challenging, unreactive aryl chlorides. nih.gov These catalysts demonstrate high efficiency, enabling reactions with a broad range of substrates under relatively mild conditions. nih.gov The bulky adamantyl groups are credited with facilitating the difficult oxidative addition of the aryl chloride to the Pd(0) center and promoting the subsequent transmetalation and reductive elimination steps. nih.gov
A study utilizing a POPd-Ad precatalyst, which incorporates the di(1-adamantyl)phosphinous acid ligand, demonstrated excellent yields for the coupling of various aryl chlorides with 4-tolylboronic acid. nih.gov The results highlight the catalyst's tolerance for both electron-donating and electron-withdrawing groups on the aryl chloride substrate. nih.gov
| Entry | Aryl Chloride Substrate | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxy-4'-methyl-1,1'-biphenyl | 99 |
| 2 | 4-Chlorotoluene | 4,4'-Dimethyl-1,1'-biphenyl | 99 |
| 3 | Chlorobenzene | 4-Methyl-1,1'-biphenyl | 99 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 99 |
| 5 | 1-Chloro-4-fluorobenzene | 4-Fluoro-4'-methyl-1,1'-biphenyl | 99 |
| 6 | 2-Chlorotoluene | 2,4'-Dimethyl-1,1'-biphenyl | 81 |
| 7 | 1-Chloro-2-(trifluoromethyl)benzene | 4-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl | 71 |
| 8 | 2-Chloro-N,N-dimethylaniline | N,N,4'-Trimethyl-[1,1'-biphenyl]-2-amine | 74 |
| 9 | 2-Chloropyridine | 2-(p-Tolyl)pyridine | 99 |
Reaction conditions: Aryl chloride (0.5 mmol), 4-tolylboronic acid (1.5 equiv), POPd-Ad (2 mol %), KOtBu (3 equiv), 1,4-dioxane, 95 °C, 0.5 h. Data sourced from a study on di(1-adamantyl)phosphine oxide-ligated precatalysts. nih.gov
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.org The development of this reaction has been intrinsically linked to the design of sterically hindered, electron-rich phosphine ligands. wikipedia.orgresearchgate.net Adamantyl-containing phosphines, such as cataCXium® A (a di-adamantylalkylphosphine) and Mor-DalPhos (which contains a di(1-adamantyl)phosphino moiety), are highly effective in these transformations. sigmaaldrich.comresearchgate.net
The steric bulk of the adamantyl groups is critical for promoting the amination of a wide variety of amines with aryl chlorides, bromides, and triflates. wikipedia.org These bulky ligands facilitate the crucial C-N reductive elimination step from the palladium(II) intermediate and help prevent the formation of catalytically inactive dimers. researchgate.net The strong electron-donating nature of the adamantyl phosphine ligand also enhances the reactivity of the palladium center. The use of these advanced ligands has enabled amination reactions to proceed under milder conditions and has greatly expanded the substrate scope to include challenging combinations, such as the monoarylation of primary alkylamines with aryl chlorides at room temperature. researchgate.net
The Heck reaction creates a C-C bond by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org The choice of ligand is crucial for controlling the efficiency and selectivity of the reaction. While many phosphines can be used, bulky alkylphosphines like those derived from this compound offer significant advantages, particularly for reactions involving less reactive aryl chlorides. sigmaaldrich.com
The use of bulky phosphines helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst. nih.gov This stabilization accelerates the oxidative addition of the aryl halide. libretexts.org Furthermore, the steric environment created by the ligand can influence the regioselectivity of the alkene insertion and subsequent β-hydride elimination steps, which ultimately determines the geometry of the product olefin. organic-chemistry.orgresearchgate.net Ligand systems like cataCXium® A have demonstrated high activity in Heck couplings, allowing for low catalyst loadings and mild reaction conditions. sigmaaldrich.com
Oxidative addition of an organohalide (Ar-X) to a low-valent metal center, typically Pd(0), is the initial and often rate-determining step in most cross-coupling catalytic cycles. uwindsor.cacsbsju.edu The efficiency of this step is highly dependent on the properties of the supporting phosphine ligand. Ligands derived from this compound are particularly adept at promoting this transformation due to their combined steric and electronic effects. tcichemicals.comacs.org
The strong electron-donating character of the adamantyl phosphine increases the electron density on the Pd(0) center, making it more nucleophilic and thus more reactive towards the electrophilic Ar-X substrate. researchgate.netacs.org This electronic push facilitates the cleavage of the C-X bond. Simultaneously, the large steric bulk of the adamantyl groups favors the formation of coordinatively unsaturated, 12- or 14-electron Pd(0) complexes, which are more reactive in oxidative addition than their more saturated counterparts. nih.govuwindsor.ca Kinetic studies have shown that for many bulky phosphine systems, oxidative addition occurs from a highly unsaturated, monoligated Pd(0) intermediate. nih.govuwindsor.ca This combination of properties makes adamantyl phosphines especially effective for activating stubborn C-Cl bonds in aryl chlorides, which are otherwise slow to react. nih.gov
Enantioselective Catalysis Employing Chiral Adamantyl Phosphine Derivatives
Enantioselective catalysis, the synthesis of a specific chiral molecule over its mirror image, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov This is typically achieved by using a transition metal complexed with a chiral ligand. Phosphines are among the most successful classes of chiral ligands, with chirality introduced either at the phosphorus atom (P-chiral) or within the ligand's carbon backbone. nih.govnih.gov
The synthesis of chiral ligands often involves incorporating elements that impart specific steric and electronic features to effectively transmit chiral information from the catalyst to the substrate. Bulky substituents are crucial in this regard, and the adamantyl group has been successfully incorporated into P-chiral ligand designs. For example, an air-stable, P-chiral bidentate phosphine ligand containing a (1-adamantyl)methylphosphino group has been synthesized and shown to be effective in asymmetric catalysis. nih.gov The synthesis of such ligands often proceeds through phosphine-borane intermediates, which allows for the controlled, stereospecific construction of the chiral phosphorus center. nih.govjst.go.jp
While specific examples detailing the synthesis and application of chiral derivatives of this compound are not widely reported, the principles of chiral ligand design indicate its potential as a valuable precursor. By introducing chirality to the phosphine, either at the phosphorus atom or through a chiral scaffold attached to it, the exceptional steric bulk of the two adamantyl groups could create a well-defined and highly constrained chiral pocket around the metal center, leading to high levels of enantioselectivity in catalytic reactions such as asymmetric hydrogenations or cross-couplings. nih.govresearchgate.net
Emerging Catalytic Applications (e.g., Borylation Reactions)
While this compound, also known as di(1-adamantyl)chlorophosphine (B182224), has established its utility as a sterically demanding ligand in a variety of cross-coupling reactions, its application in emerging catalytic fields such as C-H borylation is a growing area of research. The unique steric and electronic properties conferred by the bulky adamantyl groups suggest its potential to address challenges in selectivity and reactivity in these modern synthetic transformations.
The primary role of this compound in catalysis is as a ligand that coordinates to a metal center, thereby influencing the outcome of the catalytic cycle. The significant steric hindrance provided by the two adamantyl moieties is a key feature, playing a crucial role in stabilizing catalytic species and facilitating challenging reaction steps. Although its use is well-documented in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the principles of its function can be extrapolated to other catalytic processes, including borylation. biosynth.comsigmaaldrich.com
Borylation reactions, which install a boryl group onto an organic substrate, are of significant interest due to the synthetic versatility of the resulting organoboron compounds. The development of efficient catalysts for direct C-H borylation is a particularly active field, as it offers a more atom-economical route to these valuable intermediates. In this context, the design of the ligand is critical for controlling the regioselectivity and efficiency of the C-H activation and borylation steps.
The bulky nature of this compound can be advantageous in borylation reactions by:
Promoting Reductive Elimination: The steric pressure exerted by the adamantyl groups can facilitate the final reductive elimination step, releasing the borylated product and regenerating the active catalyst.
Stabilizing Monoligated Species: In many catalytic cycles, a monoligated metal center is the active species. The large cone angle of this compound can favor the formation of these highly reactive species.
Enhancing Regioselectivity: The steric bulk can direct the borylation to less hindered C-H bonds, offering a level of control that is often difficult to achieve with smaller ligands.
While specific, detailed research findings on the use of this compound in borylation reactions are still emerging, its known performance in other demanding catalytic systems provides a strong rationale for its investigation in this area. The data below summarizes the key properties of this compound that are relevant to its catalytic applications.
Table 1: Properties and Catalytic Profile of this compound
| Property | Value/Description |
| IUPAC Name | bis(1-adamantyl)-chlorophosphane |
| Synonyms | Di(1-adamantyl)chlorophosphine, Bis(1-adamantyl)phosphinous chloride cymitquimica.com |
| CAS Number | 157282-19-4 biosynth.com |
| Molecular Formula | C₂₀H₃₀ClP biosynth.com |
| Molecular Weight | 336.88 g/mol biosynth.com |
| Key Structural Feature | Contains two bulky 1-adamantyl groups attached to a phosphorus atom. |
| Established Catalytic Uses | Ligand in palladium-catalyzed reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings. biosynth.comsigmaaldrich.com |
| Potential Emerging Application | C-H borylation reactions, leveraging steric bulk to control selectivity and promote catalytic turnover. |
Synthesis and Exploration of Derivatives and Analogues of Bis 2 Adamantyl Chlorophosphane
Functionalization of the Phosphorus Center to Yield Novel Ligands
The primary route for elaborating the structure of Bis(2-adamantyl)-chlorophosphane involves the functionalization of the phosphorus-chlorine (P-Cl) bond. This bond is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of organic and inorganic moieties. This strategy is a cornerstone in the synthesis of tertiary phosphines, which are crucial ligands in homogeneous catalysis. rsc.orgnih.govrsc.org
The synthesis of new tertiary phosphines from chlorophosphine precursors is a widely used and versatile method. rsc.orgrsc.org Common approaches involve the reaction of the chlorophosphine with organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds. rsc.orgrsc.org This reaction proceeds via a nucleophilic attack on the electrophilic phosphorus atom, displacing the chloride and forming a new phosphorus-carbon bond. For this compound, this allows the introduction of a third, different substituent (R), leading to unsymmetrical, bulky phosphines of the type (2-Ad)₂PR.
A general scheme for this transformation is as follows: (2-Ad)₂PCl + RMgX → (2-Ad)₂PR + MgXCl (where R can be an alkyl or aryl group, and X is a halide)
This methodology provides access to a diverse library of phosphine (B1218219) ligands, where the properties can be fine-tuned by varying the nature of the 'R' group. The bulky di(1-adamantyl)phosphino fragment is a common feature in several effective ligand scaffolds, highlighting the utility of adamantyl groups in ligand design. sigmaaldrich.com
Table 1: Potential Tertiary Phosphine Ligands via Functionalization
| Reactant (RM) | Potential Product ((2-Ad)₂PR) | Product Class |
|---|---|---|
| Methylmagnesium bromide | Bis(2-adamantyl)methylphosphane | Trialkylphosphane |
| Phenyllithium | Bis(2-adamantyl)phenylphosphane | Alkyldiarylphosphane |
| tert-Butyllithium | Bis(2-adamantyl)-tert-butylphosphane | Trialkylphosphane (highly hindered) |
| 2-Lithio-N,N-dimethylaniline | (2-(N,N-dimethylamino)phenyl)bis(2-adamantyl)phosphane | Chelating N,P Ligand Precursor |
Synthesis of Phosphoryl and Thiophosphoryl Adducts
The phosphorus center in this compound can be oxidized to form phosphoryl (P=O) and thiophosphoryl (P=S) adducts. These transformations alter the electronic properties and coordination chemistry of the phosphorus atom.
Phosphoryl Derivatives (P=O): The conversion of a chlorophosphane to a phosphoryl derivative, specifically a phosphinic chloride like Bis(2-adamantyl)phosphinic chloride, can be achieved through controlled oxidation. For instance, phosphorus trichloride (B1173362) is commercially oxidized with oxygen to produce phosphoryl chloride (POCl₃). wikipedia.org A similar principle can be applied, though careful control of reaction conditions would be necessary to prevent over-oxidation or side reactions. A more common laboratory route involves the controlled hydrolysis of the chlorophosphane. wikipedia.org The reaction of this compound with a stoichiometric amount of water would yield the corresponding phosphinic chloride, (2-Ad)₂P(O)Cl. This intermediate can then be further functionalized. Research on other organophosphorus systems shows that reactions can lead to phosphoryl derivatives of various complex molecules like amides and imines. nih.govnih.gov
Thiophosphoryl Derivatives (P=S): Thiophosphoryl compounds are typically synthesized by reacting the trivalent phosphorus compound with elemental sulfur or other sulfur-transfer reagents. wikipedia.org For this compound, this would involve a straightforward reaction:
(2-Ad)₂PCl + S₈ → (2-Ad)₂P(S)Cl
This reaction produces Bis(2-adamantyl)thiophosphinic chloride. This compound serves as a building block for other thiophosphoryl derivatives. Studies on unsymmetrical diphosphanes have demonstrated the formation of thiophosphoryl groups in the synthesis of complex organophosphorus molecules. nih.govnih.govacs.org
Table 2: Synthesis of (2-Ad)₂P(O/S)Cl Adducts
| Target Adduct | General Reaction | Key Reagent |
|---|---|---|
| Bis(2-adamantyl)phosphinic chloride | (2-Ad)₂PCl + [O] → (2-Ad)₂P(O)Cl | H₂O (controlled) or other mild oxidant |
| Bis(2-adamantyl)thiophosphinic chloride | (2-Ad)₂PCl + S → (2-Ad)₂P(S)Cl | Elemental Sulfur (S₈) |
Development of Poly-adamantyl and Adamantane-Type Phosphine Architectures
The synthesis of phosphines bearing multiple bulky, cage-like substituents is a significant area of research, driven by the quest for exceptionally sterically demanding and electron-rich ligands. These ligands are known to promote challenging catalytic reactions. princeton.edu
A prime example of a poly-adamantyl phosphine is Tri(1-adamantyl)phosphine (PAd₃). princeton.eduresearchgate.net While many adamantylphosphines exist, PAd₃ itself was a synthetic challenge for a long time. princeton.edu Its synthesis was eventually achieved, not by traditional Grignard reactions with PCl₃, but through alternative routes like the Sₙ1 alkylation of a secondary phosphine. princeton.eduorgsyn.org PAd₃ exhibits exceptional properties; its electron-releasing character surpasses that of other alkylphosphines, and it is remarkably stable, being a crystalline solid that is indefinitely stable to air. princeton.eduresearchgate.net This stability is attributed to the rigid adamantyl groups that prevent decomposition pathways common to other phosphines. princeton.edu
The development of such architectures is not limited to the adamantane (B196018) core itself. Phosphines with related cage-like structures, such as bicyclo[1.1.1]pentyl groups, are also being explored to create ligands with unique steric and electronic profiles. acs.org These poly-cage architectures create a well-defined, sterically hindered environment around a metal center, which can lead to dramatic effects in catalysis, such as enabling the use of low catalyst loadings and achieving high turnover numbers in cross-coupling reactions. princeton.eduacs.org
Table 3: Comparison of Poly-Adamantyl and Adamantane-Type Phosphines
| Compound | Key Structural Feature | Notable Property | Reference |
|---|---|---|---|
| Tri(1-adamantyl)phosphine (PAd₃) | Three 1-adamantyl groups on phosphorus | Exceedingly electron-releasing; highly stable to air and decomposition. princeton.eduresearchgate.net | princeton.eduorgsyn.orgresearchgate.net |
| Di(1-adamantyl)phosphino ligands (e.g., in DalPhos) | Two 1-adamantyl groups on phosphorus, attached to a scaffold | Bulky fragment used in chelating N,P ligands for C-N/C-C coupling. sigmaaldrich.com | sigmaaldrich.com |
Investigations into Unsymmetrical Diphosphane (B1201432) Systems
Unsymmetrical diphosphanes, which feature two different phosphino (B1201336) groups linked by a P-P bond (e.g., R₂P-PR'₂), are a fascinating class of compounds with unique reactivity. nih.govnih.gov The synthesis of an unsymmetrical diphosphane incorporating the bis(2-adamantyl)phosphino moiety would typically involve the preparation of a bis(2-adamantyl)phosphide anion, (2-Ad)₂P⁻, followed by its reaction with a different chlorophosphane, R₂PCl. The phosphide (B1233454) can be generated by reducing this compound with an alkali metal. rsc.org
(2-Ad)₂PCl + 2 M → (2-Ad)₂PM + MCl (where M = Li, Na, K) (2-Ad)₂PM + R₂PCl → (2-Ad)₂P-PR₂ + MCl
The stability and reactivity of these unsymmetrical diphosphanes are influenced by the steric and electronic differences between the two phosphino groups. rsc.org Research has shown that these compounds can undergo diverse reactions, such as insertion of heterocumulenes (e.g., CO₂, CS₂, isocyanates) into the P-P bond. nih.govacs.org These reactions provide pathways to novel organophosphorus compounds, including phosphanyl and (thio)phosphoryl derivatives of amides and imines. nih.govnih.govacs.org The steric bulk of the bis(2-adamantyl) group would be expected to heavily influence the reaction outcomes, potentially favoring specific insertion pathways or stabilizing unusual product structures. nih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing Bis(2-adamantyl)-chlorophosphane, and how do steric effects influence reaction efficiency?
Methodological Answer:
The synthesis typically involves reacting 2-adamantyl Grignard or lithium reagents with chlorophosphines (e.g., PCl₃ or substituted chlorophosphines). Steric hindrance from the bulky 2-adamantyl groups necessitates low-temperature conditions (-78°C to 0°C) and slow reagent addition to minimize side reactions. For example, analogous adamantyl radical reactions show that steric hindrance reduces transfer efficiency in acetyl abstraction steps by ~40% compared to less hindered systems . Purification via column chromatography (hexane/EtOAc) or recrystallization is critical due to byproducts from incomplete substitution.
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound in cross-coupling catalysis?
Methodological Answer:
Conflicting mechanistic hypotheses (e.g., oxidative addition vs. ligand-assisted pathways) can be addressed using density functional theory (DFT) to map energy profiles. For instance, steric parameters (Tolman cone angles) and electron-donating capacity of the adamantyl groups influence metal-ligand interactions. Comparative studies with less bulky phosphines (e.g., PPh₃) reveal that this compound stabilizes low-coordinate metal intermediates, favoring oxidative addition pathways in Pd-catalyzed C–N couplings. Experimental validation via kinetic isotope effects (KIEs) and in situ NMR monitoring aligns with computational predictions .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how is purity quantified?
Methodological Answer:
- ³¹P NMR : A singlet near δ 80–90 ppm confirms the absence of oxidized byproducts (e.g., phosphine oxides at δ 20–30 ppm).
- ¹H/¹³C NMR : Adamantyl protons appear as distinct multiplets (δ 1.6–2.4 ppm), with quaternary carbons at ~40 ppm.
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) ensures molecular integrity.
- Purity : Combustion analysis (C, H, P) and ICP-MS for chlorine content (>98% purity required for catalytic applications) .
Advanced: How does the thermal stability of this compound compare to other chlorophosphines, and what decomposition pathways dominate under inert vs. aerobic conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~180°C, primarily via P–Cl bond cleavage to form adamantylphosphine radicals. Under oxygen, rapid oxidation to phosphine oxide occurs even at 50°C. Kinetic studies using DSC reveal a 10-fold faster degradation rate compared to diarylchlorophosphines (e.g., diphenylchlorophosphine), attributed to strain in the adamantyl framework. Mitigation strategies include storage under argon with molecular sieves and avoiding prolonged heating during solvent removal .
Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?
Methodological Answer:
- Glovebox/Schlenk Techniques : Essential for weighing and transferring due to moisture sensitivity.
- Quenching : Use degassed ethanol or isopropanol to neutralize residual chlorophosphine.
- PPE : Chemically resistant gloves (nitrile) and face shields to prevent contact with hydrolyzed HCl byproducts.
- Ventilation : Fume hoods with HEPA filters to capture volatile phosphine derivatives .
Advanced: How can kinetic studies resolve discrepancies in catalytic activity data for this compound across different solvent systems?
Methodological Answer:
Contradictions in turnover numbers (TONs) between polar aprotic (e.g., DMF) and nonpolar (toluene) solvents arise from solvation effects on ligand-metal coordination. Pseudo-first-order kinetics and Eyring plots reveal entropy-driven activation in toluene (ΔS‡ = +120 J/mol·K) vs. enthalpy-driven in DMF (ΔH‡ = +85 kJ/mol). In situ IR spectroscopy identifies solvent-dependent intermediates, such as solvent-ligated Pd species in DMF, which reduce catalytic efficiency .
Basic: What are the key challenges in crystallizing this compound, and how are single-crystal structures obtained?
Methodological Answer:
The bulky adamantyl groups hinder crystal lattice formation. Successful crystallization requires:
- Slow Diffusion : Layering hexane with a saturated dichloromethane solution.
- Low Temperature : -20°C to slow molecular motion.
- X-ray Crystallography : High-resolution data (R < 0.05) confirms bond angles (P–Cl: ~2.04 Å) and torsional strain between adamantyl moieties .
Advanced: What role does this compound play in asymmetric catalysis, and how do enantioselectivity outcomes vary with substrate electronics?
Methodological Answer:
The ligand’s chiral adamantyl framework induces asymmetry in Pd- or Rh-catalyzed reactions. Hammett studies show electron-withdrawing substituents on substrates enhance enantiomeric excess (ee) by 20–30% due to tighter transition-state control. Contrastingly, sterically demanding substrates reduce ee by disrupting ligand-substrate π–π interactions. Chiral HPLC and Mosher ester analysis quantify selectivity, while DFT models optimize ligand modifications (e.g., methoxy substituents) for improved performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
